molecular formula C12H22N2O3 B11790316 Methyl 2-(morpholinomethyl)piperidine-4-carboxylate

Methyl 2-(morpholinomethyl)piperidine-4-carboxylate

Cat. No.: B11790316
M. Wt: 242.31 g/mol
InChI Key: DGMCSUSCCSRTAI-UHFFFAOYSA-N
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Description

Methyl 2-(morpholinomethyl)piperidine-4-carboxylate is a highly specialized and versatile chemical compound with the molecular formula C13H24N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(morpholinomethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with morpholine and methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(morpholinomethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 2-(morpholinomethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(morpholinomethyl)piperidine-4-carboxylate is unique due to its specific combination of a piperidine ring and a morpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

methyl 2-(morpholin-4-ylmethyl)piperidine-4-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-16-12(15)10-2-3-13-11(8-10)9-14-4-6-17-7-5-14/h10-11,13H,2-9H2,1H3

InChI Key

DGMCSUSCCSRTAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC(C1)CN2CCOCC2

Origin of Product

United States

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